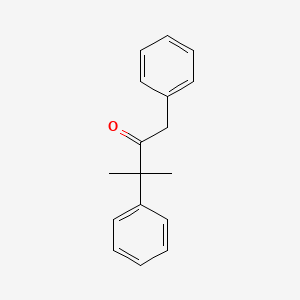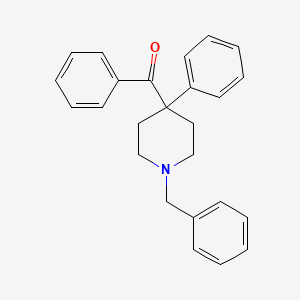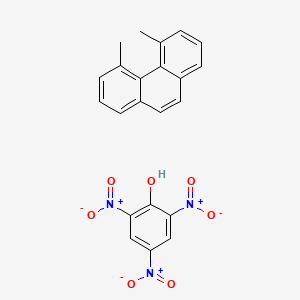
4-Chloro-1-(naphthalen-1-YL)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(naphthalen-1-yl)butan-1-one is an organic compound with the molecular formula C14H13ClO It is a chlorinated derivative of butanone, featuring a naphthalene ring attached to the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one typically involves the reaction of 4-chlorobutyryl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the naphthalene ring acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobutyryl chloride.
Reaction Conditions:
Reagents: 4-chlorobutyryl chloride, naphthalene, aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0°C to room temperature
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and reproducible process.
化学反応の分析
Types of Reactions
4-Chloro-1-(naphthalen-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(naphthalen-1-yl)butanoic acid.
Reduction: Formation of 4-chloro-1-(naphthalen-1-yl)butanol.
Substitution: Formation of 4-amino-1-(naphthalen-1-yl)butan-1-one or 4-thio-1-(naphthalen-1-yl)butan-1-one.
科学的研究の応用
4-Chloro-1-(naphthalen-1-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
- 4-Chloro-1-(p-tolyl)butan-1-one
- 4-Chloro-1-(phenyl)butan-1-one
- 4-Chloro-1-(biphenyl)butan-1-one
Uniqueness
4-Chloro-1-(naphthalen-1-yl)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The naphthalene ring enhances the compound’s hydrophobicity and potential for π-π interactions, making it valuable in specific applications such as drug design and material science.
特性
CAS番号 |
77972-86-2 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC名 |
4-chloro-1-naphthalen-1-ylbutan-1-one |
InChI |
InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChIキー |
XVJYCZJGSWYIPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)

![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
